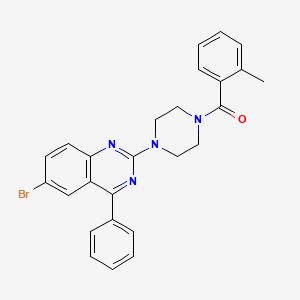

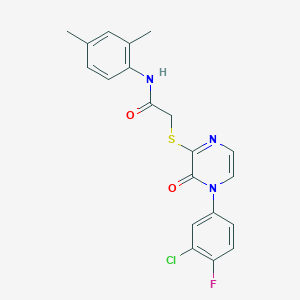

![molecular formula C12H13NO5 B2359620 2-[(2,3-Dihydro-benzo[1,4]dioxine-6-carbonyl)-amino]-propionic acid CAS No. 1009513-69-2](/img/structure/B2359620.png)

2-[(2,3-Dihydro-benzo[1,4]dioxine-6-carbonyl)-amino]-propionic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of similar compounds involves complex organic reactions. For instance, 2,3-dihydrobenzo[1,4]dioxine derivatives have been synthesized starting from readily available 2-prop-2-ynyloxyphenols through tandem oxidative aminocarbonylation of the triple bond-intramolecular conjugate addition .Molecular Structure Analysis

The molecular structure of similar compounds like 2,3-Dihydro-1,4-benzodioxine-6-carboxylic acid has been established . The reaction showed a significant degree of stereoselectivity, with the Z isomers being formed preferentially or exclusively .Chemical Reactions Analysis

The chemical reactions involving similar compounds are complex and involve multiple steps. For instance, a base-mediated ring-opening of the 2,3-dihydrobenzo[1,4]dioxine moiety generates an acrylamide intermediate in situ, which then undergoes a formal 6-endo-trig cyclization-involved Heck-type reaction to afford a 3-oxoquinolin-2(1H)-one motif .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been studied. For instance, 2,3-Dihydro-1,4-benzodioxine-6-carboxylic acid has a molecular weight of 180.16 g/mol .Aplicaciones Científicas De Investigación

Synthesis and Applications

- Synthesis Methods : The compound has been synthesized from 2,3-dihydro-1,4-benzodioxin and its enantiomers have been studied for their properties. One method used R-(−)-Pantolactone as an auxiliary for synthesis (Vazquez, Rosell, & Pujol, 1997). Another approach involved the efficient labeling of this compound with carbon-14 for mammalian metabolic studies (Kurosawa & Nishioka, 1996).

- Chemical Reactions and Derivatives : A variety of chemical reactions involving this compound have been explored. For instance, its role in the synthesis of 2-[(Dialkylcarbamoyl)methylene]-2,3-dihydrobenzo[1,4]dioxine and related derivatives has been documented, highlighting its versatility in organic synthesis (Gabriele et al., 2006).

Biological and Medicinal Research

- Antioxidant and Antimicrobial Activities : Some derivatives of this compound have been synthesized and evaluated for their antioxidant and antimicrobial activities. This indicates potential applications in pharmacology and medicine, particularly in the development of new therapeutic agents (Bassyouni et al., 2012).

- Anticonvulsant Activity : Research into amino amides and amino esters based on 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-cyclopentane-1-carboxylic acid, a related compound, showed potential anticonvulsant activity. This suggests possible applications in treating neurological disorders (Arustamyan et al., 2019).

Environmental and Microbial Interactions

- Catabolism by Bacteria : Escherichia coli has been found to utilize aromatic acids, including derivatives of this compound, as sole carbon sources. This research provides insight into the microbial degradation of complex organic compounds and their potential environmental impacts (Burlingame & Chapman, 1983).

Direcciones Futuras

Mecanismo De Acción

Target of Action

Similar compounds have been reported to inhibit enzymes such as glucosylceramide synthase .

Biochemical Pathways

Based on the potential target, it might be involved in the metabolism of glucocerebrosides .

Result of Action

If it inhibits glucosylceramide synthase, it could potentially prevent the accumulation of glucocerebrosides .

Propiedades

IUPAC Name |

2-(2,3-dihydro-1,4-benzodioxine-6-carbonylamino)propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO5/c1-7(12(15)16)13-11(14)8-2-3-9-10(6-8)18-5-4-17-9/h2-3,6-7H,4-5H2,1H3,(H,13,14)(H,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXUOABIVUVVWJH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)NC(=O)C1=CC2=C(C=C1)OCCO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2,5-dimethylphenyl)-2-[[3-(4-methoxyphenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetamide](/img/structure/B2359538.png)

![N-(3-methyl-1-(4-oxo-1-(m-tolyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)-4-oxo-4H-chromene-2-carboxamide](/img/structure/B2359541.png)

![N-(5-methyl-1,2-oxazol-3-yl)-2-[(5-methyl-1H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B2359546.png)

![N-benzyl-2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-5,6,7,8-tetrahydro-1H-pyrido[1,2-c]pyrimidin-2(3H)-yl]acetamide](/img/structure/B2359549.png)

![6-(2-Chlorophenyl)-4,7-dimethyl-2-(2-piperidin-1-ylethyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2359550.png)

![2-(2-butoxyphenyl)-5-((3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2359557.png)